(S,S)-Gsk321

Description

BenchChem offers high-quality (S,S)-Gsk321 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-Gsk321 including the price, delivery time, and more detailed information at info@benchchem.com.

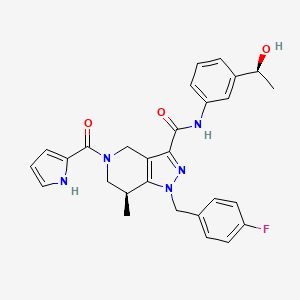

Structure

3D Structure

Properties

Molecular Formula |

C28H28FN5O3 |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,5-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18-/m0/s1 |

InChI Key |

IVFDDVKCCBDPQZ-ROUUACIJSA-N |

Isomeric SMILES |

C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |

Canonical SMILES |

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of (S,S)-Gsk321?

An In-Depth Technical Guide to (S,S)-Gsk321 and its Biologically Active Stereoisomer

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the isocitrate dehydrogenase 1 (IDH1) inhibitor, Gsk321. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Stereoisomerism

Gsk321 possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The primary focus of research and the most biologically active form against mutant IDH1 is the (7R, 1'S) stereoisomer.

Systematic IUPAC Name of the Active (R,S) Isomer: (7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide.[1][]

Below are the 2D chemical structures for both the specifically requested (S,S) isomer and the well-characterized, biologically active (R,S) isomer, commonly referred to as Gsk321.

Chemical Structure of (S,S)-Gsk321

(Image generated based on IUPAC nomenclature for the (S,S) stereoisomer)

(Image generated based on IUPAC nomenclature for the (S,S) stereoisomer)

Chemical Structure of (R,S)-Gsk321 (Active Form)

(Image based on the published structure of the active Gsk321 inhibitor)[3][4]

(Image based on the published structure of the active Gsk321 inhibitor)[3][4]

Molecular Formula: C₂₈H₂₈FN₅O₃[1][]

Molecular Weight: 501.56 g/mol [1][]

Quantitative Biological Data

The biological activity of Gsk321 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀).

Table 1: Biochemical Inhibitory Activity of (R,S)-Gsk321

| Target Enzyme | IC₅₀ (nM) |

| Mutant IDH1 (R132H) | 4.6[3][5] |

| Mutant IDH1 (R132C) | 3.8[3][5] |

| Mutant IDH1 (R132G) | 2.9[3][5] |

| Wild-Type (WT) IDH1 | 46[3][5] |

| Mutant IDH2 (R140Q) | 1,358[6] |

| Mutant IDH2 (R172S) | 1,034[6] |

| Wild-Type (WT) IDH2 | 496[6] |

Table 2: Cellular Activity of (R,S)-Gsk321

| Cell Line / Context | Parameter Measured | EC₅₀ (nM) |

| HT-1080 (IDH1 R132C) | Intracellular 2-HG Reduction | 85[1][3][5] |

Table 3: Effect of (R,S)-Gsk321 on Cell Cycle Distribution in Primary IDH1 Mutant AML Cells (after 7 days of treatment)

| Cell Cycle Phase | % of Cells (Gsk321 Treatment) | % of Cells (Control) |

| G0 (Quiescent) | 24.0 - 36.7 | 54.1 - 65.7 |

| G1 | 57.9 - 66.8 | 25.3 - 30.6 |

Data represents the range observed in R132G and R132C IDH1 mutant AML cells.[3]

Signaling Pathway and Mechanism of Action

(R,S)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[7] In cancer cells harboring IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[3]

(R,S)-Gsk321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation.[7] This inhibits the production of 2-HG, thereby restoring the function of histone and DNA demethylases, reversing the epigenetic block, and inducing the differentiation of malignant cells, particularly in acute myeloid leukemia (AML).[1][3][7]

Caption: Mechanism of action of (R,S)-Gsk321 in mutant IDH1 cancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (R,S)-Gsk321's effects.

Mutant IDH1 Activity Assay (Biochemical)

This protocol is adapted from commercially available colorimetric assay kits designed to measure the activity of mutant IDH1 by monitoring NADPH consumption.[8][9]

-

Reagent Preparation:

-

Prepare a stock solution of (R,S)-Gsk321 in DMSO.

-

Reconstitute recombinant mutant IDH1 enzyme (e.g., R132H) in the provided assay buffer.

-

Prepare solutions of α-ketoglutarate (substrate) and NADPH (cofactor).

-

-

Assay Procedure:

-

Add assay buffer, recombinant mutant IDH1 enzyme, and varying concentrations of (R,S)-Gsk321 (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding a mixture of α-ketoglutarate and NADPH.

-

Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute).

-

Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Quantification of Intracellular 2-HG by LC-MS/MS

This protocol outlines the measurement of the oncometabolite 2-HG in cell lysates.[10]

-

Sample Preparation:

-

Culture cells (e.g., HT-1080) with varying concentrations of (R,S)-Gsk321 for 24 hours.

-

Harvest and lyse the cells.

-

To 20 µL of cell lysate, add a known concentration of an internal standard (e.g., ¹³C-labeled 2-HG).

-

Perform a protein precipitation step, followed by drying of the supernatant.

-

-

Derivatization (Optional but Recommended for Enantiomer Separation):

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Use a suitable column (e.g., C18 or HILIC) for chromatographic separation.

-

Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-HG and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 2-HG.

-

Quantify the amount of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the 2-HG levels to the total cell number or protein concentration.

-

Caption: A typical experimental workflow to assess the effects of Gsk321.

AML Cell Differentiation Assay

This protocol is used to assess the induction of granulocytic differentiation in primary AML cells.[3][12]

-

Cell Culture and Treatment:

-

Culture primary AML cells with IDH1 mutations in a suitable medium supplemented with cytokines.

-

Treat the cells with 3 µM (R,S)-Gsk321, a negative control compound (e.g., GSK990), or DMSO for 7-9 days.

-

-

Morphological Analysis:

-

At the end of the treatment period, prepare cytospins of the cell suspensions.

-

Stain the slides with May-Grünwald-Giemsa.

-

Quantify cellular differentiation by morphologically distinguishing between immature blasts and cells with signs of maturation (e.g., indented or segmented nuclei).

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain them with fluorescently-labeled antibodies against cell surface markers, such as CD15 (a marker of granulocytic differentiation) and CD45.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of CD15-positive cells to determine the extent of induced differentiation.[3][12]

-

References

- 1. medkoo.com [medkoo.com]

- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. assaygenie.com [assaygenie.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of (S,S)-GSK321: A Technical Guide to a Potent Mutant IDH1 Inhibitor

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme have been identified as key drivers in a range of cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. This has spurred the development of targeted inhibitors against mutant IDH1 as a promising therapeutic strategy. (S,S)-GSK321 is a potent and selective allosteric inhibitor of mutant IDH1. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of (S,S)-GSK321, tailored for researchers, scientists, and drug development professionals.

Initially, there was some ambiguity in publicly available information, occasionally conflating GSK321 with I-BET762 (GSK525762), a BET bromodomain inhibitor. It is important to clarify that GSK321 is a distinct molecule, a tetrahydro-pyrazolo[4,3-c]pyridine derivative that specifically targets mutant IDH1.

Discovery and Lead Optimization

The journey to identify GSK321 began with a high-throughput screening campaign to identify inhibitors of the mutant IDH1 enzyme. This led to the discovery of initial hits which, while demonstrating activity, required significant medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the introduction of specific stereochemistry at two chiral centers within the molecule. While detailed comparative data for the (S,S)-enantiomer is not extensively published, the development program investigated various stereoisomers, including (S,R)-GSK321 and (R,R)-GSK321. The potent inhibitory activity of the racemate, GSK321, against various IDH1 mutants suggests that at least one of the enantiomers possesses high affinity for the target enzyme. It is common in drug development for a single stereoisomer to be responsible for the majority of the desired biological activity.

Mechanism of Action

GSK321 is an allosteric inhibitor of mutant IDH1.[1] X-ray crystallography studies have revealed that GSK321 binds to a pocket at the dimer interface of the enzyme, distinct from the active site.[1] This binding event locks the enzyme in an open, inactive conformation, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] A notable feature of this allosteric inhibition is its effectiveness against multiple clinically relevant IDH1 mutations, including R132H, R132C, and R132G.[2]

Signaling Pathway of Mutant IDH1 and Inhibition by (S,S)-GSK321

References

(S,S)-Gsk321: A Technical Guide to its Inhibition of 2-Hydroxyglutarate Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its role in the suppression of the oncometabolite 2-hydroxyglutarate (2-HG). This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

(S,S)-Gsk321, often referred to as GSK321, is an allosteric inhibitor of mutated IDH1 enzymes.[1] In various cancers, including acute myeloid leukemia (AML), specific point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[1] This altered function enables the enzyme to convert α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular differentiation and promotes oncogenesis.[1]

GSK321 binds to an allosteric site on the mutant IDH1 enzyme, which induces a conformational change that locks the enzyme in an open and catalytically inactive state.[1] This binding prevents the reduction of α-KG to 2-HG, thereby lowering intracellular levels of this oncometabolite.[1][3][4][5][6] Notably, GSK321 exhibits high selectivity for mutant IDH1 over the wild-type (WT) enzyme and even greater selectivity over the related IDH2 enzyme.[3][4][5][6][7]

The reduction in 2-HG levels by GSK321 has significant downstream effects. It can abrogate the block in myeloid differentiation and induce granulocytic differentiation in AML cells.[1][3][4][5][6] Furthermore, treatment with GSK321 has been shown to lead to a reversal of DNA cytosine hypermethylation patterns and a reduction in histone H3K9 dimethylation (H3K9me2), both of which are epigenetic alterations associated with high levels of 2-HG.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of GSK321 in inhibiting mutant IDH1 and 2-HG production.

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants

| Target Enzyme | IC50 (nM) |

| Mutant IDH1 R132G | 2.9[3][4][5][6][7] |

| Mutant IDH1 R132C | 3.8[3][4][5][6][7] |

| Mutant IDH1 R132H | 4.6[3][4][5][6][7] |

| Wild-Type IDH1 | 46[3][4][5][6][7] |

Table 2: Cellular Activity of GSK321 in Inhibiting 2-HG Production

| Cell Line | IDH1 Mutation | EC50 (nM) |

| HT1080 Fibrosarcoma | R132C | 85[1][3] |

Table 3: Effect of GSK321 on Intracellular 2-HG Levels in Primary AML Cells

| IDH1 Mutation | Treatment | Duration | Fold Decrease in 2-HG (relative to DMSO) |

| R132G | 3 µM GSK321 | 6 days | 0.13[8] |

| R132C | 3 µM GSK321 | 6 days | 0.15[8] |

| R132H | 3 µM GSK321 | 6 days | 0.29[8] |

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of GSK321 and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, based on available information.

Cell-Based 2-HG Inhibition Assay

-

Cell Culture: HT1080 fibrosarcoma cells, which harbor an endogenous R132C IDH1 mutation, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).[1] Primary AML cells are cultured in suspension with suitable cytokine support.[1][8]

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere (for adherent cells) or stabilize. GSK321 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture media at a range of concentrations (e.g., 0.1 nM to 10,000 nM).[3] A vehicle control (DMSO) is run in parallel.[1] Cells are incubated for a specified period, such as 24 to 48 hours.[1][3]

-

Metabolite Extraction: After incubation, the culture medium is removed, and cells are washed with ice-cold saline. Intracellular metabolites are extracted using a cold solvent mixture, typically 80% methanol. The cell lysates are then centrifuged to pellet protein and cellular debris.

-

2-HG Quantification by LC-MS/MS: The supernatant containing the extracted metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.[1] The results are normalized to cell number or total protein content. The EC50 value is determined by plotting the percentage of 2-HG inhibition against the log of the GSK321 concentration and fitting the data to a dose-response curve.

Histone Demethylation Assay

-

Cell Treatment: HT1080 cells are treated with GSK321 (e.g., 0-5 µM) or a vehicle control for a period such as 48 hours.[3]

-

Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.

-

Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for histone modifications, such as H3K9me2, and a loading control (e.g., total Histone H3). The signal is detected using chemiluminescence or fluorescence. A decrease in the H3K9me2 signal relative to the control indicates an increase in the activity of α-KG-dependent histone demethylases.[1]

In Vivo Efficacy in AML Xenograft Models

-

Animal Model: Immunocompromised mice (e.g., CD-1 or NSG) are engrafted with primary human IDH1 mutant AML cells.[1][3]

-

Compound Administration: Once leukemia is established, mice are treated with GSK321 or a related compound with favorable pharmacokinetic properties (like GSK864) administered through a suitable route, such as intraperitoneal (i.p.) injection, on a daily schedule (e.g., 150 mg/kg for 15 days).[3] A vehicle control group is included.

-

Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring the percentage of leukemic blasts in the peripheral blood or bone marrow using flow cytometry.[3] A reduction in the population of blast cells and an increase in mature myeloid cells indicate a positive therapeutic response.[3] Intracellular 2-HG levels in the leukemic cells can also be measured post-treatment.[3]

Conclusion

(S,S)-Gsk321 is a highly potent and selective allosteric inhibitor of mutant IDH1. By binding to and inactivating the mutant enzyme, it effectively reduces the production of the oncometabolite 2-HG. This leads to the reversal of epigenetic dysregulation and the restoration of cellular differentiation in cancer cells harboring IDH1 mutations. The robust preclinical data for GSK321 and related compounds underscore the therapeutic potential of targeting mutant IDH1 in malignancies such as AML. This guide provides a foundational understanding for researchers and drug developers working on this important class of targeted cancer therapies.

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

Investigating the Effects of (S,S)-Gsk321 on Myeloid Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), on myeloid differentiation. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and offers comprehensive experimental protocols for researchers investigating the therapeutic potential of (S,S)-Gsk321 in hematological malignancies such as Acute Myeloid Leukemia (AML).

Introduction: Targeting Mutant IDH1 in AML

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in the pathogenesis of several cancers, including AML. These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET2 and histone demethylases, resulting in DNA and histone hypermethylation. This epigenetic dysregulation leads to a block in myeloid differentiation, a hallmark of AML.[3][4]

(S,S)-Gsk321 is a stereoisomer of Gsk321, a potent and selective allosteric inhibitor of various IDH1 mutants.[5][6] By binding to a pocket distinct from the active site, Gsk321 locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[7] This restores normal epigenetic regulation and induces the differentiation of leukemic blasts into mature myeloid cells.[4][6][7] While much of the literature refers to the compound as "Gsk321," this guide will focus on the available data, noting the specific enantiomer where possible.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Gsk321 is the inhibition of mutant IDH1, which leads to a cascade of downstream effects culminating in the induction of myeloid differentiation.

-

Inhibition of Mutant IDH1 and Reduction of 2-HG: Gsk321 potently inhibits various IDH1 mutants, leading to a significant and sustained reduction in intracellular 2-HG levels in AML cells.[6][7][8]

-

Reversal of Epigenetic Dysregulation: The decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases. This allows for the demethylation of DNA by enzymes like TET2 and the removal of repressive histone marks, thereby reversing the hypermethylation phenotype associated with mutant IDH1.[3][7]

-

Induction of Myeloid Differentiation: The restoration of a more normal epigenetic landscape removes the block on myeloid differentiation. This allows leukemic blasts to mature into granulocytes, as evidenced by morphological changes and the expression of cell surface markers associated with mature myeloid cells.[6][7]

Quantitative Data on the Effects of Gsk321

The following tables summarize the quantitative effects of Gsk321 on various parameters in preclinical models of AML.

Table 1: Inhibitory Potency of Gsk321 against IDH1 Mutants

| IDH1 Mutant | IC50 (nM) |

| R132G | 2.9[6] |

| R132C | 3.8[6] |

| R132H | 4.6[6] |

| Wild-Type (WT) | 46[7] |

Table 2: Cellular Activity of Gsk321 in IDH1 Mutant Cells

| Parameter | Cell Line/Condition | Effect |

| Intracellular 2-HG | HT1080 (R132C) | EC50 = 85 nM[6][9] |

| Intracellular 2-HG | Primary AML cells (R132G) | 0.13-fold of control after 6 days at 3 µM[7] |

| Intracellular 2-HG | Primary AML cells (R132C) | 0.15-fold of control after 6 days at 3 µM[7] |

| Intracellular 2-HG | Primary AML cells (R132H) | 0.29-fold of control after 6 days at 3 µM[7] |

Table 3: Effects of Gsk321 on Cell Cycle and Viability in Primary IDH1 Mutant AML Cells (at 3 µM)

| Parameter | IDH1 Mutant | Time Point | Observation |

| Cell Number | R132G, R132C, R132H | Day 9 | Transient increase (2 to 15-fold)[7][8] |

| Quiescent (G0) Cells | R132G | Day 7 | Decrease from 64.9% to 36.7%[7][8] |

| G1 Phase Cells | R132G | Day 7 | Increase from 27.0% to 57.9%[7][8] |

| Cell Viability | R132G, R132C | Day 15 | Decreased viability and increased cell death[7][8] |

Table 4: Induction of Myeloid Differentiation Marker CD15 by Gsk321 in Primary IDH1 Mutant AML Cells (after 6-7 days at 3 µM)

| IDH1 Mutant | Fold Increase in CD15+ Cells (vs. control) |

| R132G | 7.4 ± 0.4[7] |

| R132C | 1.9 ± 0.6[7] |

| R132H | 9.0 ± 7.2[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of (S,S)-Gsk321 on myeloid differentiation.

Cell Culture and Differentiation Induction

This protocol is adapted for the human promyelocytic leukemia cell line HL-60, which can be induced to differentiate along the myeloid lineage.

Materials:

-

HL-60 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

(S,S)-Gsk321 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Trypan blue solution

-

Hemocytometer

-

Cell culture flasks and plates

Procedure:

-

Cell Culture:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL by passaging every 2-3 days.

-

-

Differentiation Induction:

-

Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

-

Treat cells with the desired concentration of (S,S)-Gsk321 (e.g., 3 µM) or an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for 5 to 9 days. Media can be refreshed every 3-4 days by gentle centrifugation and resuspension in fresh media containing the treatment.

-

-

Assessment of Differentiation:

-

After the incubation period, harvest the cells for downstream analysis.

-

Flow Cytometry Analysis of Myeloid Differentiation Markers

This protocol outlines the procedure for staining cells with fluorescently labeled antibodies against myeloid differentiation markers CD11b and CD15 for analysis by flow cytometry.

Materials:

-

Harvested cells from the differentiation assay

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated anti-human CD11b antibody

-

Fluorochrome-conjugated anti-human CD15 antibody

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of cold FACS buffer.

-

-

Antibody Staining:

-

Add the recommended amount of fluorochrome-conjugated anti-CD11b and anti-CD15 antibodies to the cell suspension.

-

In separate tubes, stain cells with corresponding isotype control antibodies to control for non-specific binding.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of CD11b and CD15 positive cells.

-

Conclusion

(S,S)-Gsk321 represents a promising therapeutic agent for the treatment of AML with IDH1 mutations. Its ability to specifically inhibit the neomorphic activity of mutant IDH1, reduce the oncometabolite 2-HG, and subsequently restore normal myeloid differentiation provides a targeted approach to treating this devastating disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical potential of (S,S)-Gsk321 and other mutant IDH1 inhibitors. Further investigation into the effects on a broader range of myeloid markers and in various preclinical models will be crucial in advancing this therapeutic strategy.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Clinically useful flow cytometry approach to identify immunophenotype in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Pathways Affected by (S,S)-Gsk321 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Gsk321 is the (S,S)-enantiomer of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML), gliomas, and chondrosarcomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][4] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that block cellular differentiation and promote tumorigenesis.[5]

This technical guide provides a comprehensive overview of the cellular pathways affected by (S,S)-Gsk321 treatment, with the assumption that its biological activity is comparable to its well-studied racemate, GSK321. We will delve into the downstream consequences of mutant IDH1 inhibition, focusing on the interconnected pathways of cellular differentiation, apoptosis, and autophagy. This document will present quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-HG

The primary mechanism of action of GSK321 is the potent and selective inhibition of various IDH1 mutants, including R132H, R132C, and R132G.[3][4] This inhibition leads to a significant reduction in the intracellular levels of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

Quantitative Data on GSK321 Activity

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ (R132H IDH1) | 4.6 nM | Enzyme Assay | [3][4] |

| IC₅₀ (R132C IDH1) | 3.8 nM | Enzyme Assay | [3][4] |

| IC₅₀ (R132G IDH1) | 2.9 nM | Enzyme Assay | [3][4] |

| IC₅₀ (WT IDH1) | 46 nM | Enzyme Assay | [3][4] |

| EC₅₀ (2-HG inhibition) | 85 nM | HT1080 (R132C) | [3] |

Cellular Pathways Modulated by (S,S)-Gsk321 Treatment

The reduction of intracellular 2-HG levels by GSK321 initiates a cascade of downstream cellular events, primarily revolving around the reversal of the epigenetic blockade and the induction of cellular differentiation. This, in turn, influences cell fate decisions, including apoptosis and autophagy.

Reversal of Epigenetic Dysregulation and Induction of Differentiation

The accumulation of 2-HG in IDH1-mutant cells leads to hypermethylation of histones and DNA, which represses the expression of genes required for normal cellular differentiation.[4] GSK321, by lowering 2-HG levels, reverses this hypermethylation, allowing for the expression of differentiation-associated genes. A key epigenetic mark affected is the dimethylation of histone H3 at lysine 9 (H3K9me2), which is reduced upon GSK321 treatment.

Treatment of primary IDH1 mutant AML cells with GSK321 has been shown to abrogate the myeloid differentiation block and induce granulocytic differentiation.[3][4] This is observed morphologically by an increase in cells with indented and segmented nuclei.[3][4]

Induction of Apoptosis

While the primary effect of GSK321 is differentiation, prolonged treatment has been observed to decrease cell viability and induce apoptosis in IDH1-mutant AML cells.[4][6] This apoptotic effect is likely a consequence of the induced differentiation program, where terminally differentiated cells have a limited lifespan.

One study reported that after an initial increase in viable cells, treatment of R132G and R132C IDH1 mutant AML cells with GSK321 for 15 days led to decreased viability and increased cell death, as measured by Annexin-V staining.[4][6]

Modulation of Autophagy

Recent evidence suggests a link between the oncometabolite 2-HG and autophagy, specifically a form of selective autophagy that targets the endoplasmic reticulum (ER-phagy). High levels of 2-HG have been shown to inhibit prolyl hydroxylases, leading to the accumulation of misfolded procollagen in the ER, which triggers ER stress and subsequent ER-phagy.[7] This process is thought to be a survival mechanism for IDH-mutant cells.

By reducing 2-HG levels, (S,S)-Gsk321 could potentially inhibit this ER-phagy, leading to unresolved ER stress and subsequently triggering apoptosis. While direct experimental evidence with GSK321 is pending, this represents a plausible and significant cellular pathway affected by the treatment.

Experimental Protocols

Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol describes the quantification of intracellular 2-HG levels in cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

-

LC-MS/MS system

-

Analytical column (e.g., ZIC-HILIC)[8]

-

Mobile phase A: 10% 200 mM formic acid in LC-MS grade water[8]

-

Mobile phase B: 10% 200 mM formic acid in 90% acetonitrile[8]

-

80% Methanol

-

Internal standard (e.g., ¹³C₅-D-2HG)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

To a defined volume of lysate, add 4 volumes of cold 80% methanol containing the internal standard.

-

Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in mobile phase A.

-

Inject the sample into the LC-MS/MS system for analysis.

-

Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

Cell Cycle Analysis by Flow Cytometry (Hoechst 33342 and Pyronin Y Staining)

This method allows for the discrimination of cells in G0, G1, S, and G2/M phases of the cell cycle based on their DNA and RNA content.[9][10][11]

Materials:

-

Flow cytometer with UV and 488 nm lasers

-

Hoechst 33342 solution (1 mg/mL)

-

Pyronin Y solution (100 µg/mL)

-

Cell culture medium

-

PBS

Procedure:

-

Harvest and count the cells.

-

Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed cell culture medium.

-

Add Hoechst 33342 to a final concentration of 5-10 µg/mL.

-

Incubate the cells at 37°C for 45-60 minutes, protected from light.

-

Add Pyronin Y to a final concentration of 1-2 µg/mL.

-

Incubate the cells at 37°C for an additional 15-30 minutes, protected from light.

-

Place the cells on ice to stop the staining reaction.

-

Analyze the samples on a flow cytometer without washing.

-

Excite Hoechst 33342 with a UV laser and detect emission at ~450 nm.

-

Excite Pyronin Y with a 488 nm laser and detect emission at ~575 nm.

-

Gate on single cells and analyze the distribution of cells based on their Hoechst 33342 (DNA content) and Pyronin Y (RNA content) fluorescence.

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptotic cells by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[12][13][14][15]

Materials:

-

Flow cytometer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) or 7-AAD

-

10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

PBS

Procedure:

-

Induce apoptosis in your cell line using the desired treatment. Include untreated and positive controls.

-

Harvest both adherent and suspension cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Add 5 µL of PI or 7-AAD to each tube immediately before analysis.

-

Analyze the samples by flow cytometry within one hour.

-

Identify cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Quantification of Global Histone H3K9 Dimethylation

This protocol outlines a general procedure for measuring global H3K9me2 levels using a commercially available ELISA-based kit.[16][17][18]

Materials:

-

Global Histone H3K9 Dimethylation Assay Kit (e.g., from Epigentek, Abcam)

-

Histone extraction buffer

-

Microplate reader

Procedure:

-

Extract histones from treated and untreated cells according to the kit manufacturer's instructions or a standard acid extraction protocol.

-

Quantify the histone protein concentration.

-

Add the histone extracts to the antibody-coated wells of the microplate.

-

Incubate to allow the capture of H3K9me2.

-

Wash the wells to remove unbound material.

-

Add the detection antibody and incubate.

-

Wash the wells.

-

Add the developing solution and incubate until color develops.

-

Stop the reaction and measure the absorbance or fluorescence on a microplate reader.

-

Quantify the amount of H3K9me2 by comparing the sample readings to the standard curve.

Experimental Workflow Diagram

Conclusion

(S,S)-Gsk321, through its potent inhibition of mutant IDH1, serves as a powerful tool to probe and modulate the downstream cellular consequences of the oncometabolite 2-HG. The primary effect of treatment is the reversal of a 2-HG-induced epigenetic blockade, leading to the differentiation of cancer cells. This fundamental shift in cell fate subsequently triggers apoptosis. Furthermore, emerging evidence suggests an intricate interplay between 2-HG, ER-phagy, and cell survival, indicating that modulation of autophagy may be another critical pathway affected by (S,S)-Gsk321. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and further elucidate the multifaceted cellular impact of this promising class of therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining | Springer Nature Experiments [experiments.springernature.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 16. Quantification of Global H3K9 Methylation [bio-protocol.org]

- 17. epigentek.com [epigentek.com]

- 18. epigentek.com [epigentek.com]

Unraveling the Enantiomeric Specificity of GSK321: A Technical Guide for Researchers

An In-depth Examination of the Stereoselective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)

This technical guide provides a comprehensive overview of the enantiomeric specificity of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Designed for researchers, scientists, and drug development professionals, this document delves into the differential activity of GSK321's enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. GSK321 has emerged as a promising therapeutic agent that specifically targets these mutant IDH1 enzymes. As a chiral molecule, GSK321 exists as a pair of non-superimposable mirror images, known as enantiomers. This guide elucidates the profound difference in the biological activity of these enantiomers, highlighting the critical importance of stereochemistry in drug design and development. The (S,R)-enantiomer of GSK321 is the eutomer, exhibiting potent and selective inhibition of various IDH1 mutants, while the (R,R)-enantiomer, or distomer, displays significantly weaker activity and a different selectivity profile.

Data Presentation: Quantitative Analysis of Enantiomeric Specificity

The enantiomeric specificity of GSK321 is starkly illustrated by the significant differences in the inhibitory potency of its (S,R) and (R,R) enantiomers against various mutant and wild-type IDH1 and IDH2 enzymes. The following tables summarize the available quantitative data.

| Enantiomer | Target | IC50 (nM) |

| (S,R)-GSK321 | mIDH1 R132G | 2.9[1][2][3][4] |

| mIDH1 R132C | 3.8[1][2][3][4] | |

| mIDH1 R132H | 4.6[1][2][3][4] | |

| WT IDH1 | 46[1][2][3][4] | |

| (R,R)-GSK321 | WT IDH1 | 120[5] |

| mIDH1 R132H | Data not publicly available. Described as a "mutant R132H IDH1 inhibitor...with some wild-type cross reactivity."[5] | |

| mIDH1 R132G | Data not publicly available. | |

| mIDH1 R132C | Data not publicly available. |

Table 1: Comparative Inhibitory Activity of GSK321 Enantiomers against IDH1 Variants. The (S,R)-enantiomer demonstrates high potency against common IDH1 mutations, while the (R,R)-enantiomer is a significantly weaker inhibitor of wild-type IDH1.

| Enantiomer | Target | IC50 (nM) |

| (S,R)-GSK321 | mIDH2 R140Q | 1358[6] |

| mIDH2 R172S | 1034[6] | |

| WT IDH2 | 496[6] | |

| (R,R)-GSK321 | mIDH2 R140Q | Data not publicly available. |

| mIDH2 R172K | Data not publicly available. | |

| WT IDH2 | Data not publicly available. |

Table 2: Inhibitory Activity of (S,R)-GSK321 against IDH2 Variants. The (S,R)-enantiomer of GSK321 exhibits over 100-fold selectivity for mutant IDH1 over IDH2 enzymes.[1][2][3][4]

Signaling Pathways and Mechanism of Action

GSK321 is an allosteric inhibitor that binds to a pocket at the dimer interface of the IDH1 enzyme, distinct from the active site.[6] This binding event locks the enzyme in an inactive conformation, preventing the conversion of α-ketoglutarate to the oncometabolite 2-HG. The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, including histone and DNA hypermethylation, ultimately inducing differentiation of cancer cells.

Caption: Mechanism of action of (S,R)-GSK321 in mutant IDH1 cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enantiomeric specificity. Below are representative protocols for the key experiments involved in the characterization of GSK321 enantiomers.

Chiral Separation of GSK321 Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and isolate the (S,R) and (R,R) enantiomers of GSK321.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralcel OD-H or a similar column with a proven efficacy for separating chiral heterocyclic compounds, is recommended.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. For basic compounds like GSK321, the addition of a small percentage of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where GSK321 exhibits strong absorbance.

-

Procedure:

-

Dissolve the racemic GSK321 mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase.

-

Monitor the separation and collect the fractions corresponding to each enantiomer.

-

Confirm the purity and identity of the isolated enantiomers using analytical techniques such as mass spectrometry and NMR.

-

Caption: Workflow for the chiral separation of GSK321 enantiomers.

In Vitro IDH1/2 Enzymatic Assay (NADPH Depletion Assay)

Objective: To determine the IC50 values of each GSK321 enantiomer against mutant and wild-type IDH1 and IDH2 enzymes.

Methodology:

-

Principle: The activity of mutant IDH1 is measured by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.

-

Reagents:

-

Recombinant human IDH1 (mutant and wild-type) and IDH2 (mutant and wild-type) enzymes.

-

α-ketoglutarate (α-KG) as the substrate.

-

NADPH as the cofactor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

GSK321 enantiomers dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, recombinant IDH enzyme, and varying concentrations of the GSK321 enantiomer.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Monitor the decrease in NADPH concentration over time by measuring the absorbance at 340 nm or by using a coupled diaphorase/resazurin system to generate a fluorescent signal.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS

Objective: To measure the effect of GSK321 enantiomers on the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.

Methodology:

-

Cell Culture: Culture IDH1-mutant cancer cell lines (e.g., HT1080, which harbors the R132C mutation) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of each GSK321 enantiomer for a specified duration (e.g., 24-48 hours).

-

Metabolite Extraction:

-

Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column with a suitable mobile phase gradient to separate 2-HG from other cellular metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify 2-HG. A stable isotope-labeled 2-HG can be used as an internal standard for accurate quantification.

-

Data Analysis: Quantify the amount of 2-HG in each sample and normalize it to the cell number or total protein concentration. Determine the EC50 value for the inhibition of 2-HG production for each enantiomer.

-

Caption: Workflow for measuring cellular 2-HG levels after GSK321 treatment.

Conclusion

The data and experimental methodologies presented in this technical guide underscore the critical enantiomeric specificity of GSK321. The potent and selective inhibitory activity against mutant IDH1 resides almost exclusively in the (S,R)-enantiomer. This profound difference in biological activity between the enantiomers highlights the importance of chiral separation and the use of enantiopure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects. For researchers in the field, a thorough understanding of this stereoselectivity is paramount for the design of future generations of IDH1 inhibitors and for the accurate interpretation of preclinical and clinical data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S,S)-Gsk321 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Gsk321 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5][6][7] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), gliomas, and chondrosarcomas.[2][8][9] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][8][10] Elevated levels of 2-HG interfere with α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[1][8][10] Gsk321 allosterically inhibits mutant IDH1, thereby reducing 2-HG levels and inducing differentiation in cancer cells.[5][11]

Mechanism of Action

Gsk321 acts as an allosteric inhibitor of mutated IDH1 enzymes. By binding to a site distinct from the active site, it locks the enzyme in an inactive conformation, preventing the conversion of α-ketoglutarate to 2-hydroxyglutarate.[11] The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, such as TET enzymes and histone lysine demethylases (KDMs). This restoration of enzyme function leads to the reversal of the hypermethylation phenotype associated with IDH1 mutations, ultimately promoting cellular differentiation.

Quantitative Data

The following tables summarize the reported in vitro activity of Gsk321. Note that these values are for the parent compound or its (S,R)-enantiomer and should be used as a reference for designing experiments with the (S,S)-enantiomer.

Table 1: Biochemical Activity of Gsk321 Against IDH1 Mutants

| Mutant IDH1 | IC50 (nM) |

| R132G | 2.9[2][4][5] |

| R132C | 3.8[2][4][5] |

| R132H | 4.6[2][4][5] |

| Wild-Type IDH1 | 46[2][4][5] |

Table 2: Cellular Activity of Gsk321

| Cell Line | IDH1 Mutation | Assay | Metric | Value | Incubation Time |

| HT1080 | R132C | Intracellular 2-HG Reduction | EC50 | 85 nM[6][7] | 24 hours[6] |

| Primary AML | R132G/C/H | Intracellular 2-HG Reduction | Fold Change vs. DMSO | 0.13 - 0.29 | 6 days[5] |

| HT1080 | R132C | Histone H3K9 Dimethylation | Reduction Observed | 0-5 µM | 48 hours[7] |

| Primary AML | Mutant IDH1 | Proliferation | Initial Increase | 2 to 15-fold | Up to 9 days[7] |

| Primary AML | Mutant IDH1 | Differentiation (Granulocytic) | Induction Observed | 3 µM | 9 days[7] |

Experimental Protocols

Preparation of (S,S)-Gsk321 Stock Solution

It is recommended to obtain solubility information from the supplier. Gsk321 is reported to be soluble in DMSO.[10]

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of (S,S)-Gsk321 in sterile DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light.[2][12]

In Vitro Cell Culture

-

Cell Lines: Use cell lines endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells with R132C mutation) or primary patient-derived AML cells with confirmed IDH1 mutations.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI 1640 for AML cells, DMEM for HT1080) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol describes a general workflow for measuring changes in intracellular 2-HG levels following treatment with (S,S)-Gsk321.

Protocol:

-

Cell Seeding: Seed mutant IDH1-expressing cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of (S,S)-Gsk321. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: At the end of the incubation period, wash the cells with ice-cold PBS and harvest them. Count the cells for normalization.

-

Metabolite Extraction: Lyse the cells and extract metabolites using a suitable method, such as a cold methanol/water solution.

-

Analysis: Analyze the extracted metabolites for 2-HG levels using a sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Normalization: Normalize the measured 2-HG levels to the cell number to account for any effects of the compound on cell proliferation.

AML Cell Differentiation Assay

This protocol outlines a method to assess the ability of (S,S)-Gsk321 to induce differentiation in AML cells.

Protocol:

-

Cell Culture: Culture primary AML cells or AML cell lines with IDH1 mutations in appropriate media.

-

Treatment: Treat the cells with (S,S)-Gsk321 (e.g., at a concentration of 3 µM, based on data for Gsk321) or a vehicle control.[7]

-

Incubation: Incubate the cells for an extended period (e.g., 7 to 15 days), replenishing the media and compound as necessary.

-

Assessment of Differentiation: Evaluate cellular differentiation using one or more of the following methods:

-

Morphological Analysis: Prepare cytospins of the cells and perform May-Grünwald-Giemsa staining to observe morphological changes indicative of granulocytic differentiation (e.g., nuclear segmentation, cytoplasmic granulation).

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b, CD14, and CD15, and analyze by flow cytometry. An increase in the expression of these markers indicates differentiation.

-

Functional Assays: Perform functional assays such as the nitroblue tetrazolium (NBT) reduction assay to assess the respiratory burst activity, a hallmark of mature myeloid cells.

-

Data Presentation

All quantitative data from the aforementioned experiments should be summarized in tables for clear comparison between different treatment conditions.

Table 3: Example Data Table for 2-HG Measurement

| Treatment | Concentration (µM) | Mean 2-HG Level (normalized) | Standard Deviation | % Inhibition vs. Control |

| Vehicle (DMSO) | - | 0% | ||

| (S,S)-Gsk321 | 0.1 | |||

| (S,S)-Gsk321 | 1 | |||

| (S,S)-Gsk321 | 10 |

Table 4: Example Data Table for Differentiation Assay (Flow Cytometry)

| Treatment | Concentration (µM) | % CD11b Positive Cells | Standard Deviation |

| Vehicle (DMSO) | - | ||

| (S,S)-Gsk321 | 1 | ||

| (S,S)-Gsk321 | 3 | ||

| Positive Control (e.g., ATRA) | 1 |

Conclusion

(S,S)-Gsk321, as an enantiomer of a potent mutant IDH1 inhibitor, holds therapeutic promise for cancers driven by IDH1 mutations. The provided protocols offer a framework for the in vitro evaluation of its activity. It is imperative for researchers to empirically determine the optimal experimental conditions and to directly compare the activity of the (S,S)-enantiomer with other stereoisomers of Gsk321 to fully elucidate its potential.

References

- 1. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]

- 10. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

How to dissolve and store (S,S)-Gsk321 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction: (S,S)-Gsk321 is the (S,S)-enantiomer of Gsk321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][] IDH1 mutations are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[4][5] These mutations confer a neomorphic enzyme activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][6] Elevated 2-HG levels disrupt epigenetic regulation and block cellular differentiation.[1][5] (S,S)-Gsk321 inhibits the production of 2-HG, thereby promoting the differentiation of cancer cells.[1][5] These notes provide detailed protocols for the proper dissolution and storage of (S,S)-Gsk321 for experimental use.

Quantitative Data Summary

The following tables summarize key quantitative data for (S,S)-Gsk321 and its related compound, Gsk321.

Table 1: Physicochemical Properties of (S,S)-Gsk321

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₈FN₅O₃ | [2][7] |

| Molecular Weight | 501.55 g/mol | [2][8] |

| Appearance | Off-white to light yellow solid |[2] |

Table 2: In Vitro Potency of Gsk321 (Parent Compound)

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Mutant IDH1 (R132G) | 2.9 | [1][5][8] |

| Mutant IDH1 (R132C) | 3.8 | [1][5][8] |

| Mutant IDH1 (R132H) | 4.6 | [1][5][8] |

| Wild-Type IDH1 | 46 | [1][5][8] |

| Cellular Activity | EC₅₀ (nM) | Reference |

| 2-HG Inhibition (HT1080 cells) | 85 |[1][5] |

Table 3: Recommended Solvents and Solubility for (S,S)-Gsk321

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| DMSO | 150 mg/mL (299.07 mM) | Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [2] |

| Water | Insoluble | Not a suitable solvent for creating stock solutions. |[7] |

Table 4: Recommended Storage Conditions

| Form | Temperature | Duration | Notes | Reference |

|---|---|---|---|---|

| Solid Powder | 4°C | Short-term | Protect from light. | [2] |

| Solid Powder | -20°C | Long-term (years) | Keep dry and dark. | [7] |

| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1][2][8][9] |

| Stock Solution (in DMSO) | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |[1][2][8][9] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration (S,S)-Gsk321 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

(S,S)-Gsk321 solid powder (MW: 501.55 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Ultrasonic water bath

Procedure:

-

Preparation: Work in a chemical fume hood. Allow the vial of (S,S)-Gsk321 powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of (S,S)-Gsk321 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.016 mg.

-

Dissolution: a. Add the weighed (S,S)-Gsk321 to a sterile tube. b. Add the calculated volume of anhydrous DMSO. For 5.016 mg to make a 10 mM solution, add 1 mL of DMSO. c. Tightly cap the tube and vortex briefly. d. To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect the solution to ensure no particulates remain. The solution should be clear.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.[2] b. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Protocol 2: In Vitro Treatment of Adherent Cells (e.g., HT1080) with (S,S)-Gsk321

This protocol provides an example of treating HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, to assess the inhibition of 2-HG production.

Materials:

-

(S,S)-Gsk321 stock solution (10 mM in DMSO)

-

HT1080 cells in culture

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well plates)

-

Reagents for cell lysis and 2-HG measurement (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding: Seed HT1080 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Preparation of Working Solution: a. Thaw a single aliquot of the 10 mM (S,S)-Gsk321 stock solution. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10,000 nM).[1] c. Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration treatment condition.

-

Cell Treatment: a. Aspirate the old medium from the wells. b. Add the medium containing the appropriate concentration of (S,S)-Gsk321 or the vehicle control to each well. c. Incubate the cells for the desired duration (e.g., 24-48 hours).[1]

-

Harvest and Analysis: a. After incubation, collect the cell lysates according to the protocol for your chosen 2-HG detection method (e.g., LC-MS/MS). b. Quantify the intracellular 2-HG levels and normalize to cell number or protein concentration. c. The half-maximal effective concentration (EC₅₀) for 2-HG inhibition in HT1080 cells is reported to be 85 nM.[1][5]

Visualizations

Signaling Pathway

Caption: Signaling pathway of mutant IDH1 inhibition by (S,S)-Gsk321.

Experimental Workflow

Caption: Experimental workflow for preparing and using (S,S)-Gsk321.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: (S,S)-Gsk321 for HT1080 Cell Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S,S)-Gsk321 (also known as GSK321) is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][] The human fibrosarcoma cell line, HT1080, possesses a heterozygous R132C mutation in the IDH1 gene, making it an established model for investigating the efficacy and mechanism of action of mutant IDH1 inhibitors.[1] This mutation results in the neomorphic enzymatic activity of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5] Elevated levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis. GSK321 effectively reduces intracellular 2-HG production in HT1080 cells, providing a valuable tool for studying the reversal of these oncogenic effects.[1][6]

These application notes provide detailed protocols for the culture of HT1080 cells and their treatment with GSK321 for various downstream analyses.

Mechanism of Action of GSK321

The IDH1 enzyme plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-KG.[3] In cancer cells with specific point mutations, such as R132C found in HT1080 cells, the enzyme gains a new function: the NADPH-dependent reduction of α-KG to 2-HG.[5] GSK321 is an allosteric inhibitor that binds to a pocket distinct from the active site, stabilizing the enzyme in an inactive conformation and blocking the production of 2-HG.[3][5] The reduction in 2-HG levels can lead to the reversal of 2-HG-induced epigenetic alterations, such as histone hypermethylation, and promote cellular differentiation.[1][2]

Data Presentation

Quantitative data regarding the activity of GSK321 are summarized below. These tables provide a quick reference for researchers planning experiments.

Table 1: Biochemical and Cellular Activity of GSK321

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| IDH1 R132C Mutant | Biochemical IC₅₀ | 3.8 nM | [2] |

| IDH1 R132H Mutant | Biochemical IC₅₀ | 4.6 nM | [2] |

| IDH1 R132G Mutant | Biochemical IC₅₀ | 2.9 nM | [2] |

| IDH1 Wild-Type (WT) | Biochemical IC₅₀ | 46 nM | [2] |

| HT1080 Cells (IDH1 R132C) | 2-HG Production EC₅₀ | 85 nM |[1][2][6] |

Table 2: Recommended Concentration Ranges for Key Assays in HT1080 Cells

| Assay | Concentration Range | Treatment Duration | Expected Outcome | Reference |

|---|---|---|---|---|

| Inhibition of 2-HG Production | 10 nM - 1 µM | 24 hours | Dose-dependent decrease in intracellular 2-HG | [1][2] |

| Histone Demethylation (H3K9me2) | 0.5 µM - 5 µM | 48 hours | Reduction in H3K9 dimethylation levels | [2] |

| Cell Proliferation/Viability | 1 µM - 10 µM | 24 - 72 hours | Varies; may require longer treatment times to observe effects |[2] |

Experimental Protocols

Protocol 1: General Culture and Maintenance of HT1080 Cells

This protocol outlines standard procedures for the successful culture of the HT1080 human fibrosarcoma cell line.

Materials:

-

HT1080 cells (e.g., ATCC CCL-121)

-

Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)[7][8]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Cryopreservation medium (e.g., 70% medium, 20% FBS, 10% DMSO)[9]

-

T-25, T-75, or T-175 culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium:

Procedure:

-

Thawing Frozen Cells:

-

Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[10]

-

Wipe the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10][11]

-

Centrifuge at 200 x g for 3-5 minutes to pellet the cells.[10]

-

Gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium and transfer to an appropriately sized culture flask (e.g., T-75).[10]

-

Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.

-

-

Subculturing (Passaging):

-

Aspirate the culture medium and wash the cell monolayer once with PBS.[7][10]

-

Add enough Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-25 flask, 3-5 mL for a T-75).

-

Incubate for 2-5 minutes at 37°C, or until cells detach.[7][8]

-

Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

-

Gently pipette to create a single-cell suspension and transfer to a conical tube.

-

Centrifuge at 200 x g for 3-5 minutes.

-

Resuspend the pellet in fresh medium and seed new flasks at a subcultivation ratio of 1:4 to 1:8.[9]

Protocol 2: Treatment of HT1080 Cells with GSK321

This protocol describes how to treat HT1080 cells with GSK321 for subsequent analysis.

Materials:

-

GSK321 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

HT1080 cells in log-phase growth

-

Complete Growth Medium

-

Multi-well plates (6-well, 12-well, or 96-well, depending on the assay)

Procedure:

-

Prepare GSK321 Stock Solution:

-

Dissolve GSK321 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Trypsinize and count HT1080 cells as described in Protocol 1.

-

Seed the cells into multi-well plates at a density appropriate for the assay duration, ensuring they will be in the log-growth phase and sub-confluent at the time of harvesting. (e.g., 2.5 x 10⁵ cells/well for a 6-well plate for a 48h experiment).

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Treatment:

-

Prepare serial dilutions of GSK321 from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM).

-

Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., ≤ 0.1%).

-

Aspirate the medium from the adhered cells and replace it with the medium containing GSK321 or vehicle control.

-

Incubate for the desired duration (e.g., 24 hours for 2-HG analysis, 48 hours for histone analysis).[1][2]

-

Protocol 3: Measurement of Intracellular 2-HG by LC-MS/MS (General)

This protocol provides a general workflow for preparing cell lysates for 2-HG measurement, a key readout of GSK321 efficacy.[1]

Materials:

-

Treated cells in multi-well plates

-

Ice-cold PBS

-

Ice-cold 80% Methanol (HPLC grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

Harvesting:

-

After treatment, place the plate on ice. Aspirate the culture medium.

-

Wash cells twice with ice-cold PBS.

-

Add 500 µL - 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

-

Use a cell scraper to detach and lyse the cells directly in the methanol.

-

Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the supernatant using a vacuum concentrator (SpeedVac) or nitrogen evaporator.

-

The dried metabolite pellet can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS/MS analysis.

-

-

Analysis:

-

Submit the reconstituted samples for analysis by a specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform capable of separating and quantifying 2-HG.

-

Protocol 4: Western Blot for Histone Methylation Marks

This protocol is for assessing changes in histone methylation (e.g., H3K9me2) following GSK321 treatment.[2]

Materials:

-

Treated cells in multi-well plates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K9me2, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer and scraping.

-

Incubate on ice for 20 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize all samples to the same concentration.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody, such as anti-Total Histone H3.

-

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]